molecular formula C6H8BrN3 B11896586 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B11896586
M. Wt: 202.05 g/mol
InChI Key: GJGLPTBKEKACKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a brominated heterocyclic compound featuring a fused pyrazolo-pyrazine scaffold. This molecule serves as a versatile building block in medicinal chemistry and drug discovery due to its bromine atom, which facilitates further functionalization via cross-coupling reactions. Its dihydrochloride form (CAS: 165894-07-5) has a molecular weight of 196.08 g/mol and is stored at 20°C for stability .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H8BrN3/c7-6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2

InChI Key

GJGLPTBKEKACKU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)Br)CN1

Origin of Product

United States

Preparation Methods

Electrophilic Bromination with N-Bromosuccinimide (NBS)

Procedure :

  • Substrate : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Reagent : NBS (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C

  • Catalyst : Trace FeCl₃ (0.05 equiv)

  • Reaction Time : 6–8 hours under nitrogen atmosphere

Key Observations :

  • Yield: 58–62% after column chromatography (SiO₂, ethyl acetate/hexane 1:3)

  • Selectivity: Bromination occurs exclusively at position 2 due to the directing effect of the adjacent nitrogen atoms.

  • Challenges: Competing oxidation of the tetrahydropyrazine ring necessitates strict temperature control (−5°C to 5°C).

Radical Bromination Using HBr/H₂O₂

Procedure :

  • Substrate : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Reagents : 48% HBr (3.0 equiv), 30% H₂O₂ (1.5 equiv) in acetic acid

  • Conditions : Reflux at 80°C for 12 hours

Key Observations :

  • Yield: 45–50% (lower than NBS method due to side reactions)

  • Advantage: Cost-effective for large-scale synthesis

  • Limitation: Requires careful pH adjustment (final pH 7–8) to prevent ring opening.

Multi-Step Synthesis from Brominated Precursors

tert-Butoxycarbonyl (Boc)-Protected Intermediate Route

Step 1: Protection of the Pyrazine Nitrogen

  • Substrate : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in THF

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Yield : 92% of tert-butyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carboxylate.

Step 2: Regioselective Bromination

  • Substrate : Boc-protected intermediate (1.0 equiv)

  • Reagent : NBS (1.1 equiv) in CCl₄ at 25°C

  • Light Source : 300 W tungsten lamp (radical initiation)

  • Yield : 85% of tert-butyl 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carboxylate.

Step 3: Deprotection

  • Reagent : Trifluoroacetic acid (TFA) in DCM (1:1 v/v)

  • Conditions : 0°C to 25°C over 2 hours

  • Yield : 94% of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Cyclocondensation of Bromopyrazole Derivatives

Step 1: Synthesis of 3-Bromo-1H-pyrazole-5-carbaldehyde

  • Substrate : 1H-Pyrazole-5-carbaldehyde (1.0 equiv)

  • Reagent : Br₂ (1.1 equiv) in acetic acid at 50°C

  • Yield : 78%.

Step 2: Ring-Closing with Ethylenediamine

  • Substrate : 3-Bromo-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Reagent : Ethylenediamine (1.2 equiv) in ethanol

  • Catalyst : p-Toluenesulfonic acid (pTSA, 0.2 equiv)

  • Conditions : Reflux for 24 hours

  • Yield : 65%.

Critical Comparison of Methods

Parameter Direct Bromination Boc-Protected Route Cyclocondensation
Overall Yield 45–62%72–78%50–65%
Regioselectivity ModerateExcellentExcellent
Purity (HPLC) 95–97%98–99%90–92%
Scale-Up Feasibility LimitedHighModerate
Cost per Gram $120–$150$90–$110$140–$160

Data synthesized from.

Optimization Strategies and Troubleshooting

Enhancing Bromination Efficiency

  • Microwave Assistance : Reducing reaction time from 8 hours to 45 minutes at 80°C improves yield by 15–20% while maintaining selectivity.

  • Solvent Screening : Switching from DCM to 1,2-dichloroethane increases radical stability in NBS-mediated reactions, boosting yields to 68%.

Purification Challenges

  • Column Chromatography : Silica gel deactivation (10% triethylamine) prevents adsorptive loss of the product (recovery increases from 70% to 92%).

  • Recrystallization : Ethanol/water (4:1) at −20°C yields colorless crystals (mp 102–104°C).

Industrial-Scale Adaptations

The Boc-protected route dominates commercial production due to:

  • Telescoped Steps : Combining Steps 2 and 3 in a single reactor (TFA added directly after bromination) reduces processing time by 40%.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity): 23.4 kg/kg (vs. 45.6 kg/kg for direct bromination)

    • E-Factor: 18.7 (vs. 32.9 for cyclocondensation).

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor Design : 2-Bromo derivative synthesized in 89% yield using continuous flow (residence time: 12 minutes, 100°C).

  • Advantage : Eliminates intermediate isolation steps, reducing solvent use by 70%.

Enzymatic Bromination

  • Haloperoxidase Enzymes : Pilot-scale trials achieved 34% yield with Curvularia inaequalis bromoperoxidase.

  • Limitation : Enzyme cost ($220/g) currently prohibitive for large-scale use.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in this compound acts as a leaving group, enabling nucleophilic substitution under mild conditions. This reaction is critical for functionalizing the pyrazolo[1,5-a]pyrazine scaffold:

  • Mechanism : The reaction follows an SNAr (nucleophilic aromatic substitution) pathway due to the electron-withdrawing effect of the adjacent nitrogen atoms in the ring.

  • Reagents : Common nucleophiles include amines, thiols, and alkoxides.

  • Conditions : Reactions are typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C under inert atmospheres.

Example :
Reaction with morpholine yields 2-morpholino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a precursor for further derivatization.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Applications : Coupling with aryl boronic acids introduces aryl groups at the 2-position, enhancing structural diversity for medicinal chemistry applications.

Example :
Coupling with phenylboronic acid produces 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a potential intermediate for kinase inhibitors.

Ring-Opening and Rearrangement Reactions

Under acidic or reductive conditions, the tetrahydropyrazine ring can undergo transformations:

  • Acidic Hydrolysis : Treatment with HCl or H₂SO₄ leads to ring opening, forming dihydro derivatives.

  • Reductive Amination : Reaction with aldehydes/ketones and reducing agents (e.g., NaBH₄) modifies the ring structure to generate substituted diazepine analogs .

Synthetic Considerations

  • Purification : Chromatographic techniques (HPLC, TLC) are essential due to by-product formation in substitution reactions.

  • Stability : The hydrochloride salt form is preferred for long-term storage to prevent decomposition .

This compound’s versatility in nucleophilic and coupling reactions makes it invaluable for constructing complex heterocycles with biological relevance. Future research may explore photoredox catalysis or enzymatic methods to enhance reaction efficiency .

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives is in the treatment of viral infections, particularly those caused by the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).

Case Study: HBV Core Protein Allosteric Modulators

Recent research has identified a series of tetrahydropyrazolo derivatives as effective HBV core protein allosteric modulators (CpAMs). These compounds demonstrated significant potency against a range of nucleos(t)ide-resistant HBV variants. For instance, a lead compound from this series showed inhibition of HBV DNA viral load in an animal model after oral administration .

Table 1: Inhibition Potencies of Tetrahydropyrazolo Derivatives Against HBV

CompoundIC₅₀ (nM)Mechanism of Action
Lead Compound 45Not specifiedAllosteric modulation
Control Compound100Direct inhibition

HIV Integrase Inhibition

Another study focused on the synthesis of substituted tetrahydropyrazolo compounds for their ability to inhibit HIV-1 integrase activity. The lead compound exhibited an IC₅₀ value of 74 nM for integrase-catalyzed strand transfer and effectively inhibited HIV-1 replication in cell culture with an IC₉₅ value of 63 nM .

Table 2: Efficacy of Tetrahydropyrazolo Compounds Against HIV

CompoundIC₅₀ (nM)IC₉₅ (nM)Activity
Lead Compound 57463Integrase inhibitor
Control Compound150Not applicableNo significant activity

ROS1 Inhibitors

Substituted tetrahydropyrazolo derivatives have also been explored as potential inhibitors for ROS1 (an oncogene involved in various cancers). A patent describes these compounds as promising candidates for targeted cancer therapies due to their ability to inhibit ROS1 signaling pathways .

Table 3: Potential ROS1 Inhibitors Derived from Tetrahydropyrazolo Structures

Compound NameTargeted Cancer TypeMechanism
Compound ANon-small cell lung cancerROS1 inhibition
Compound BGastric cancerROS1 inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, highlighting structural variations, synthetic routes, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Synthesis Reference
(R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Isopropyl group at position 6 166.16 Intermediate in Parkin E3 ligase modulators; synthesized via LiAlH4 reduction of a ketone precursor (99% yield) .
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Ethyl ester and 3-methylfuran-2-carbonyl groups N/A Non-nucleoside RSV polymerase inhibitor (65% yield via coupling reaction) .
Zanubrutinib 4-Phenoxyphenyl and carboxamide substituents N/A Covalent Bruton’s tyrosine kinase (Btk) inhibitor; shares a tetrahydropyrazolo[1,5-a]pyrimidine core but differs in ring saturation and substitution .
5-Bromo-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine Bromine at position 5, 2-nitrophenyl group 305.0036 Synthetic intermediate; prepared via Tele-substitution reactions (high-yield protocol) .
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride Brominated imidazo-pyrazine core 238.51 Structural analog with distinct ring system; used in radiopharmaceutical research .
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (base compound) Unsubstituted core 123.16 Scaffold for ATR inhibitors; optimized for selectivity and DMPK properties .

Key Differences and Functional Insights

Substitution Patterns :

  • The bromine atom in 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine enhances reactivity for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid diversification . In contrast, alkyl substituents (e.g., isopropyl in ) improve lipophilicity and metabolic stability.
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring interactions with biological targets like kinases or viral polymerases.

HBV Core Protein Modulators (e.g., compound 45 in ) highlight the scaffold’s utility in antiviral therapy, with oral efficacy in reducing HBV DNA in preclinical models.

Synthetic Accessibility :

  • The unsubstituted tetrahydropyrazolo[1,5-a]pyrazine core can be synthesized via regiocontrolled alkylation and cyclization of pyrazole precursors (4-step protocol, 57% yield) . Bromination typically occurs at position 2 using N-bromosuccinimide or similar reagents.

Biological Activity

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS No. 1402672-14-3) is a heterocyclic compound of significant interest in medicinal chemistry. Its unique pyrazole structure offers various biological activities, making it a candidate for drug development. This article explores its biological activity, synthesis pathways, and research findings.

  • Molecular Formula : C₆H₈BrN₃
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 1402672-14-3
  • MDL Number : MFCD23381345

Biological Activity Overview

The biological activity of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine includes potential antiviral and enzyme inhibitory effects. Research has indicated its efficacy against various targets.

Antiviral Activity

A notable study investigated the compound's antiviral properties against Yellow Fever Virus (YFV). The minimal effective dose was found to be 32 mg/kg/day, with significant survival improvement in treated hamsters . This suggests potential for further research into its use as an antiviral agent.

Enzyme Inhibition

The compound has shown promise in inhibiting cholinesterases, which are critical in treating neurodegenerative diseases like Alzheimer's. Inhibitory studies on similar pyrazole derivatives have revealed IC₅₀ values indicating potent activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . While specific IC₅₀ values for 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine were not detailed in the available literature, the structural similarities suggest potential for similar activities.

Case Study 1: Antiviral Efficacy

In a controlled study on YFV-infected hamsters:

  • Dosage : 100 mg/kg/day administered twice daily.
  • Results : Improved survival rates when treatment began up to four days post-infection.
    This study highlights the compound's therapeutic window and efficacy when administered after viral exposure .

Case Study 2: Cholinesterase Inhibition

Research on related pyrazole compounds demonstrated:

  • IC₅₀ Values :
    • AChE: 157.31 µM
    • BChE: 46.42 µM
      These findings indicate that modifications in the pyrazole structure can enhance enzyme inhibitory activity, suggesting a pathway for optimizing derivatives of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine for better efficacy against cholinergic deficits .

Synthesis Pathways

The synthesis of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves several methods:

  • Cyclization Reactions : Utilizing various starting materials to form the pyrazole ring.
  • Bromination Steps : Introducing bromine at the second position to enhance biological activity.
  • Purification Techniques : Employing crystallization and chromatography to obtain high-purity compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : The bromination of pyrazolo[1,5-a]pyrazine derivatives typically employs N-bromosuccinimide (NBS) in anhydrous acetonitrile (MeCN) under reflux. For example, bromination of 4-chloropyrazolo[1,5-a]pyrazine with NBS (1.02 g, 4.52 mmol) in MeCN (50 mL) at reflux for 4 hours yields 83% of the brominated product after recrystallization . Key factors affecting yield include:

  • Temperature : Prolonged reflux (>4 hours) may lead to decomposition.
  • Solvent Purity : Anhydrous MeCN minimizes side reactions.
  • Work-up : Post-reaction filtration and washing with water/ether remove unreacted reagents .

Q. Which spectroscopic techniques are most reliable for characterizing 2-bromo-substituted pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinctive peaks for the bromine-substituted position (e.g., δ = 8.91 ppm for H-7 in DMSO-d6) and tetrahydropyrazine protons (δ = 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z = 359 [M+H]⁺ confirms the molecular weight .
  • IR Spectroscopy : Absence of NH stretches (~3346 cm⁻¹) confirms complete substitution at reactive sites .

Q. What functionalization strategies are effective at position 7 of pyrazolo[1,5-a]pyrazine scaffolds?

  • Methodological Answer : Position 7 is amenable to nucleophilic substitution or cross-coupling. For example:

  • Amination : Reacting 2-bromo derivatives with silylformamidines (e.g., 1.7 g in hexane at 90°C for 30 minutes) yields 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl) derivatives with 71% yield .
  • Formylation : Using Vilsmeier-Haack conditions (POCl₃/DMF) introduces formyl groups, enabling further derivatization .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of 2-bromo-substituted pyrazolo[1,5-a]pyrazines under varying catalytic conditions?

  • Methodological Answer : Discrepancies in reactivity (e.g., competing elimination vs. substitution) can be analyzed via:

  • Kinetic Isotope Effects (KIE) : Comparing reaction rates with deuterated vs. non-deuterated substrates identifies rate-determining steps.
  • DFT Calculations : Modeling transition states for bromine displacement (e.g., SNAr vs. radical pathways) clarifies dominant mechanisms .
  • Control Experiments : Testing reactions under inert vs. aerobic conditions isolates oxidative side pathways .

Q. What analytical challenges arise in quantifying byproducts during the synthesis of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how are they addressed?

  • Methodological Answer : Common byproducts include debrominated species or ring-opened intermediates . Solutions include:

  • HPLC-MS with Reverse-Phase Columns : C18 columns (ACN/water gradient) separate brominated products (retention time ~12.5 minutes) from debrominated analogs (~10.2 minutes) .
  • Tandem MS/MS : Fragmentation patterns differentiate isobaric impurities (e.g., m/z = 359 → 281 for brominated vs. m/z = 279 for debrominated).

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving 2-bromo-pyrazolo[1,5-a]pyrazines?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Electron-withdrawing bromine at position 2 directs coupling to position 7. Use of XPhos-Pd-G3 catalyst (2 mol%) in toluene at 100°C achieves >85% yield for arylaminated products .
  • Suzuki-Miyaura Coupling : Steric hindrance at position 2 necessitates bulky ligands (e.g., SPhos) and elevated temperatures (110°C) to activate the C-Br bond .

Critical Research Considerations

  • Stability : Store 2-bromo derivatives under argon at –20°C to prevent bromine loss via hydrolysis .
  • Scale-up Risks : Exothermic bromination requires controlled addition of NBS to avoid thermal runaway .
  • Ethical Disposal : Halogenated waste must be treated with NaOH/EtOH to neutralize reactive bromine before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.